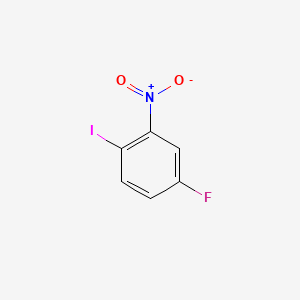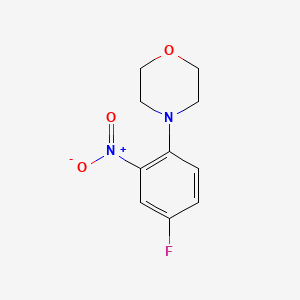
Yttrium(III) trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Yttrium(III) trifluoromethanesulfonate can be synthesized through two primary methods:
Reaction of Yttrium Oxide with Trifluoromethanesulfonic Acid: This method involves reacting yttrium oxide (Y₂O₃) with trifluoromethanesulfonic acid (CF₃SO₃H) in an organic solvent.
Reaction of Yttrium Trioxide with Trifluoromethanesulfonic Acid: Another method involves reacting yttrium trioxide (Y₂O₃) with trifluoromethanesulfonic acid in an organic solvent.
Analyse Des Réactions Chimiques
Yttrium(III) trifluoromethanesulfonate is known for its role as a Lewis acid catalyst in various chemical reactions:
Glycosidation of Glycosyl Fluorides: It promotes the glycosidation of glycosyl fluorides, leading to the formation of glycosides.
Preparation of Pyridine and Quinoline Derivatives: It acts as a catalyst in the synthesis of pyridine and quinoline derivatives.
Conversion of Enantioenriched N-Acyloxazolidinones: It is used in the conversion of enantioenriched N-acyloxazolidinones to chiral esters, amides, and acids.
Applications De Recherche Scientifique
Yttrium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a catalyst in various organic synthesis reactions, including the preparation of pyridine and quinoline derivatives.
Superconducting Thin Films: It is employed in the preparation of superconducting thin films.
Chemical Research: It is used as an intermediate in chemical research.
Mécanisme D'action
As a Lewis acid, yttrium(III) trifluoromethanesulfonate exerts its effects by accepting electron pairs from donor molecules. This property allows it to catalyze various chemical reactions by stabilizing transition states and facilitating the formation of reaction intermediates .
Comparaison Avec Des Composés Similaires
Yttrium(III) trifluoromethanesulfonate can be compared with other trifluoromethanesulfonate salts, such as:
Ytterbium(III) trifluoromethanesulfonate: Used in similar catalytic applications.
Scandium(III) trifluoromethanesulfonate: Another Lewis acid catalyst with similar properties.
Lanthanum(III) trifluoromethanesulfonate: Also used as a catalyst in organic synthesis.
Aluminum trifluoromethanesulfonate: Known for its catalytic properties in organic reactions.
Zinc trifluoromethanesulfonate: Used in various catalytic processes.
This compound is unique due to its specific catalytic properties and its ability to promote a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
52093-30-8 |
|---|---|
Formule moléculaire |
CHF3O3SY |
Poids moléculaire |
238.99 g/mol |
Nom IUPAC |
trifluoromethanesulfonic acid;yttrium |
InChI |
InChI=1S/CHF3O3S.Y/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
Clé InChI |
MRVDPBDPQPBGMS-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Y+3] |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)O.[Y] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Yttrium(III) trifluoromethanesulfonate influence the properties of PDMAEMA?
A1: this compound acts as a Lewis acid during the Atom Transfer Radical Polymerization (ATRP) of dimethylaminoethyl methacrylate. [] This presence influences the tacticity of the resulting PDMAEMA polymer. While the increase in isotactic triads is modest, it significantly impacts the polymer's thermoresponsive behavior, particularly its phase separation in aqueous solutions. [] This effect is attributed to the interaction of this compound with the monomer and growing polymer chains during polymerization, affecting the stereochemistry of the polymerization process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















